

An In-depth Technical Guide to the Chemical Properties of GSK1521498 Free Base

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Compound of Interest

Compound Name: GSK1521498 free base
(hydrochloride)

Cat. No.: B3026538

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Introduction

GSK1521498 is a potent and selective antagonist of the μ -opioid receptor (MOR), which has been investigated for its potential therapeutic applications in disorders related to compulsive consumption, such as binge eating, alcohol dependence, and substance abuse.^[1] This technical guide provides a comprehensive overview of the core chemical properties of the GSK1521498 free base, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Chemical Properties

The fundamental chemical and physical properties of GSK1521498 free base are summarized in the tables below. These data are essential for its handling, formulation, and interpretation in experimental settings.

Identifier	Value
IUPAC Name	N-{[3,5-difluoro-3'-(1H-1,2,4-triazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-inden-2-amine
CAS Number	1007573-18-3
SMILES	<chem>C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F</chem> [1]

Physicochemical Property	Value	Notes
Molecular Formula	C24H20F2N4	[1]
Molecular Weight	402.44 g/mol	[1]
Appearance	Solid powder	[1]
Melting Point	606.9 ± 65.0 °C (Predicted)	[1]
Density	1.35 ± 0.1 g/cm ³ (Predicted)	at 20 °C [1]
Solubility	10 mM in DMSO	[1]

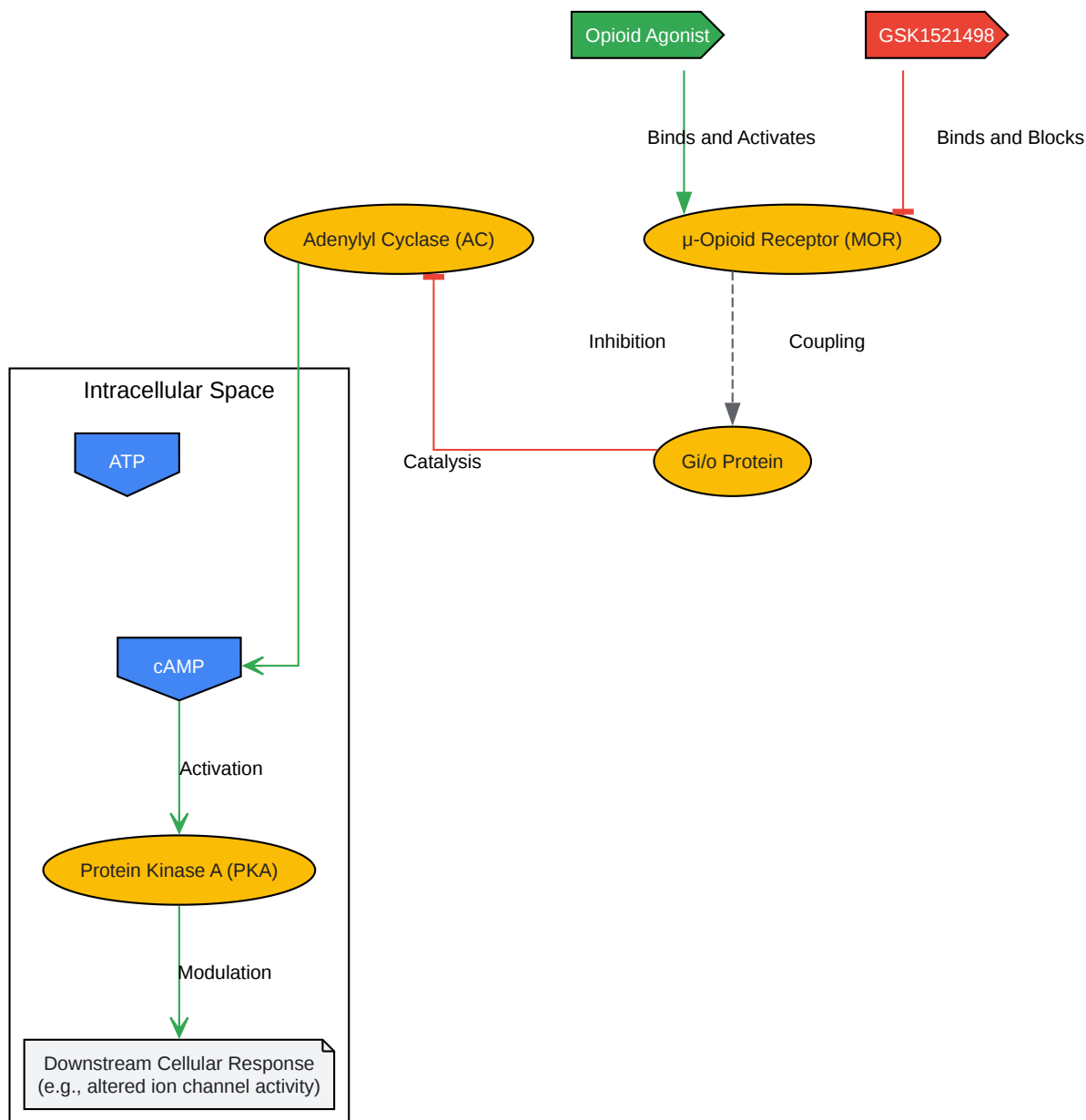
Aqueous solubility data for the free base is not readily available. A protocol for preparing a 1.67 mg/mL solution in a mixture of DMSO and corn oil has been described.[\[2\]](#)

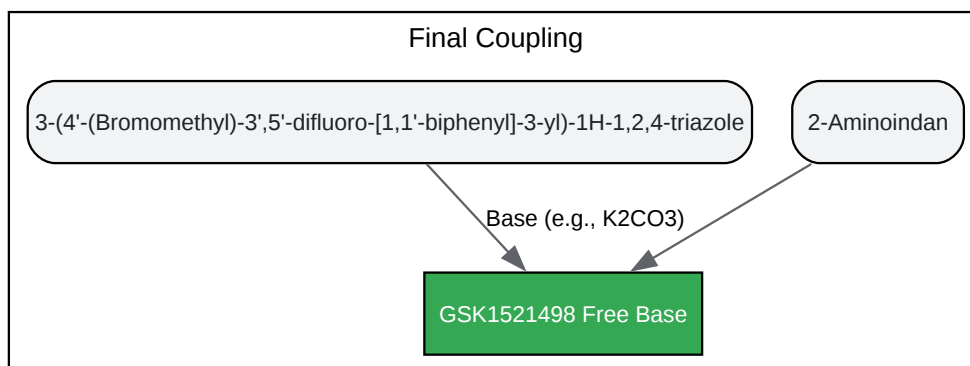
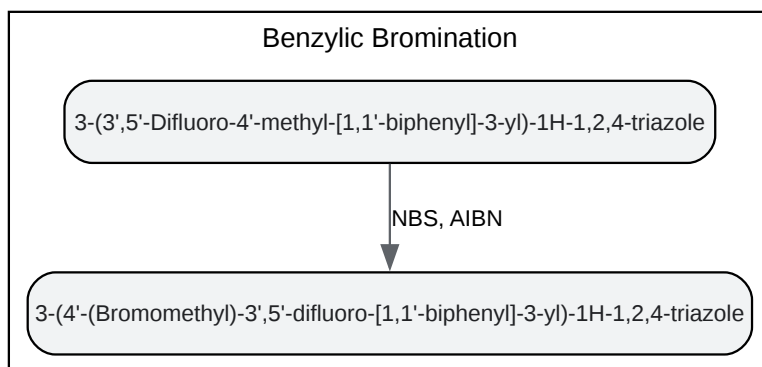
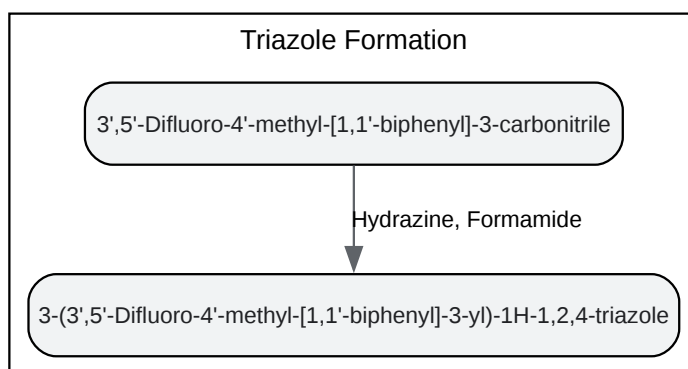
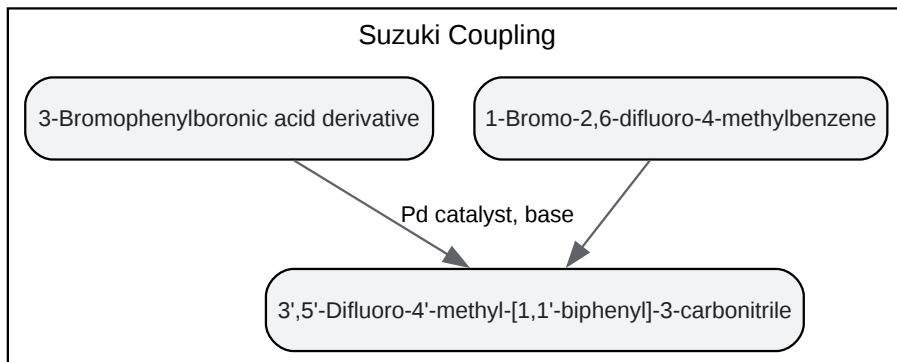
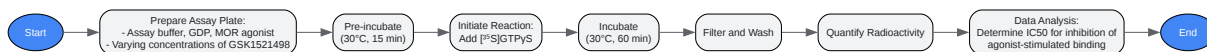
Mechanism of Action and Signaling Pathway

GSK1521498 acts as a selective antagonist at the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR). In its native state, the MOR is coupled to inhibitory G proteins (Gi/o). Agonist binding to the MOR triggers a conformational change, leading to the exchange of GDP for GTP on the G α subunit, and the subsequent dissociation of the G α and G $\beta\gamma$ subunits. These subunits then modulate downstream effector proteins. The primary signaling pathway

involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).

As an antagonist, GSK1521498 binds to the MOR but does not induce the conformational change required for G protein activation. Instead, it competitively blocks the binding of endogenous and exogenous MOR agonists, thereby inhibiting their effects. This blockade prevents the downstream signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the agonist-stimulated state.





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References

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